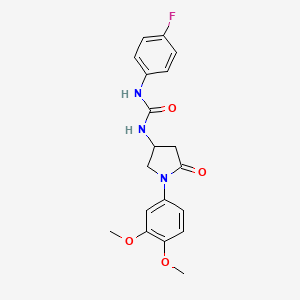
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Orexin Receptor Antagonism in Binge Eating
The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea demonstrates potential as an antagonist of the orexin-1 receptor (OX1R), suggesting its application in treating binge eating disorders. In a study, selective OX1R antagonism significantly reduced binge eating of highly palatable food in female rats without affecting standard food pellet intake, highlighting a major role of OX1R mechanisms in compulsive eating behaviors. This suggests that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Electron Transfer Across Hydrogen Bonds
Research on 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea analogs has contributed to understanding electron transfer across hydrogen bonds. In a study involving ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, it was found that the quadruply hydrogen-bonding motif does not support electron transfer in the systems studied. This finding is significant for the development of molecular electronics and the design of new materials for energy conversion, highlighting the complexity of designing molecular systems for efficient electron transfer (Pichlmaier et al., 2009).
Anticancer Agents
The structural framework of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea is relevant in the synthesis and biological evaluation of new anticancer agents. Diaryl ureas, designed through computer-aided methodologies, have shown significant antiproliferative effects against various cancer cell lines. Specifically, certain derivatives demonstrated potent inhibitory activity, suggesting their potential as BRAF inhibitors for cancer treatment. This underscores the importance of this chemical structure in developing novel anticancer therapeutics (Jian Feng et al., 2020).
Corrosion Inhibition
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic environments. Studies have demonstrated that certain triazinyl urea derivatives effectively inhibit corrosion, suggesting the potential application of these compounds in protecting metal surfaces in industrial settings. This contributes to the development of more efficient corrosion inhibitors, which is critical for extending the life and ensuring the safety of metal structures and components (Mistry et al., 2011).
Propriétés
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-26-16-8-7-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-12(20)4-6-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBYFBSHRGNEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate](/img/structure/B2942583.png)
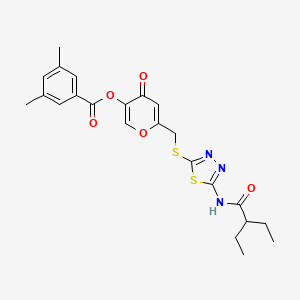
![N-(3-Cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2942585.png)
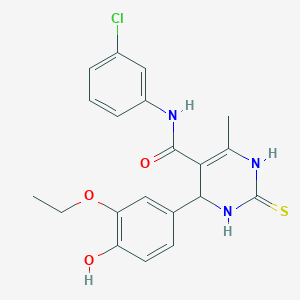
![2-[(Furan-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B2942587.png)
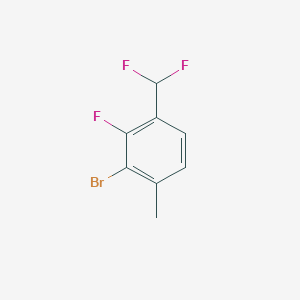
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2942590.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)propanamide](/img/structure/B2942591.png)
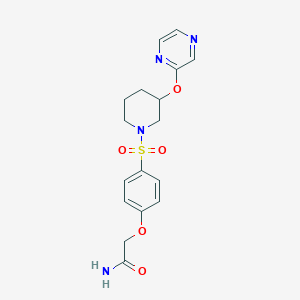
![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2942596.png)
![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2942599.png)
![Benzo[d][1,3]dioxol-5-yl carbonochloridate](/img/structure/B2942600.png)
![(Z)-ethyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942602.png)